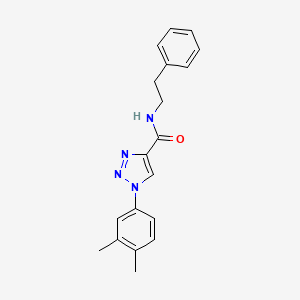
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMPE-T, is an organic compound that is used in a variety of scientific research applications. It is a derivative of triazole, a heterocyclic aromatic organic compound that is composed of five carbon atoms and three nitrogen atoms. DMPE-T is of particular interest to researchers due to its unique properties, which make it suitable for a variety of uses.
科学研究应用
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the regulation of the neurotransmitter acetylcholine. This compound has also been used as a ligand for the binding of copper(II) ions, which is of interest to researchers studying the role of copper in biological processes. In addition, this compound has been used as a substrate in the synthesis of novel compounds with potential therapeutic applications.
作用机制
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is largely dependent on the specific application for which it is being used. As an inhibitor of acetylcholinesterase, this compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine. As a ligand for the binding of copper(II) ions, this compound forms a coordination complex with the copper ions, which can be used to study the role of copper in biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application for which it is being used. As an inhibitor of acetylcholinesterase, this compound can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the nervous system. As a ligand for copper(II) ions, this compound can be used to study the role of copper in biological processes, such as the regulation of enzyme activity.
实验室实验的优点和局限性
The advantages of using 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide for laboratory experiments include its low cost, its ease of synthesis, and its stability in a variety of conditions. However, there are some limitations to using this compound, such as its low solubility in some solvents and its relatively low potency as an inhibitor of acetylcholinesterase.
未来方向
The future directions for the use of 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in scientific research are numerous. One potential application is the use of this compound as a tool for studying the role of copper in biological processes, such as the regulation of enzyme activity. Another potential application is the use of this compound as an inhibitor of other enzymes, such as those involved in the metabolism of drugs. Additionally, this compound could be used as a starting point for the development of novel compounds with potential therapeutic applications.
合成方法
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is typically synthesized in a two-step process, beginning with the reaction of 3,4-dimethylphenyl isocyanate with 2-phenylethyl amine. This reaction produces N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. The second step of the synthesis process involves the hydrolysis of the N-acyl group, which results in the formation of this compound.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-8-9-17(12-15(14)2)23-13-18(21-22-23)19(24)20-11-10-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVPJWIUUUAXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575195.png)
![3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575200.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575207.png)
![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575214.png)
![1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575216.png)
![1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575218.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575226.png)
![6-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B6575240.png)
![N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6575248.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B6575254.png)
![1-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6575265.png)
![1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6575268.png)
![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6575276.png)
![1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B6575278.png)
